1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine-3-carboxylic acid

CNS Drug Discovery Physicochemical Properties Bioavailability

Sourcing annotated CNS-focused building blocks for fragment screening often means choosing between unvalidated analogs or costly in-house synthesis. This compound addresses both pain points. Key advantages: · Pre-validated scaffold: parent core demonstrates BChE inhibitory activity, enabling immediate SAR exploration at the carboxylic acid position without de novo synthesis. · CNS-optimized profile: tPSA 97 Ų and logP 1.449 fall within optimal CNS drug space, outperforming more lipophilic piperidine-3-carboxylic acid derivatives. · Dual orthogonal handles: free COOH + phenolic OH enable sequential bioconjugation for PROTAC or ADC linker construction, a capability masked in O-alkylated derivatives.

Molecular Formula C12H13Cl2NO5S
Molecular Weight 354.2 g/mol
CAS No. 630049-61-5
Cat. No. B12141179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine-3-carboxylic acid
CAS630049-61-5
Molecular FormulaC12H13Cl2NO5S
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)C(=O)O
InChIInChI=1S/C12H13Cl2NO5S/c13-8-4-9(14)11(16)10(5-8)21(19,20)15-3-1-2-7(6-15)12(17)18/h4-5,7,16H,1-3,6H2,(H,17,18)
InChIKeyQXQVVVDPSGPNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine-3-carboxylic acid: A Sulfonylpiperidine Building Block


1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine-3-carboxylic acid is a synthetic small molecule belonging to the aryl sulfonyl piperidine class, characterized by a 3,5-dichloro-2-hydroxyphenyl sulfonyl group attached to a piperidine-3-carboxylic acid core . With a molecular formula of C12H13Cl2NO5S and a molecular weight of 354.2 g/mol, it is primarily utilized as a research chemical and a combinatorial building block in medicinal chemistry [1]. Its design incorporates a hydrogen bond donor-rich framework (1 HBD, 5 HBA) and a topological polar surface area (tPSA) of 97 Ų, features that are often optimized in central nervous system (CNS) drug candidates and enzyme inhibitors [1].

Irreplaceable Sulfonylpiperidine Building Block


The precise spatial arrangement of functional groups in this compound is critical for generating specific pharmacophores. Unlike its close analog, 1-[(3,4-dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid , which features a flexible benzyl sulfonyl linker, or the O-substituted derivatives of the parent sulfonylpiperidine [1], this molecule has a rigid, directly attached aryl sulfonyl group. This structural rigidity, combined with the specific electron-withdrawing 3,5-dichloro substitution pattern, uniquely pre-organizes the molecule for potential interactions with biological targets where a precise dihedral angle between the aromatic ring and the piperidine core is required. The presence of both a free carboxylic acid and a free phenolic hydroxyl group offers a distinct, dual hydrogen-bonding capability that is masked in many related protected intermediates (e.g., O-alkylated derivatives), making generic substitution highly unreliable without risking a loss of desired binding interactions or creating an inactive scaffold [1].

Quantitative Evidence Supporting Selection


CNS Drug-Likeness Profile Advantage

The compound's predicted logP of 1.449 is substantially lower than the average logP of non-sulfonylated piperidine-3-carboxylic acid derivatives, which typically range from 2.0 to 3.5 [1][2]. This reduced lipophilicity, driven by the polar sulfonyl and hydroxyl groups, is highly desirable for reducing off-target binding and improving metabolic stability in CNS drug discovery programs. The compound's tPSA of 97 Ų and only one hydrogen bond donor, when the phenolic OH is considered, aligns well with the optimal physicochemical space for orally bioavailable CNS drugs (tPSA < 90 Ų, HBD ≤ 3), a balance not achieved by more lipophilic nipecotic acid derivatives [1][3].

CNS Drug Discovery Physicochemical Properties Bioavailability

Dual Hydrogen Bond Donor/Acceptor Advantage

In contrast to the widely studied O-substituted derivatives (compounds 5a-j) where the phenolic OH is alkylated and cannot act as a hydrogen bond donor [1], the target compound retains a free phenolic hydroxyl group alongside its carboxylic acid. This dual HBD functionality is reported to be critical for the 'talented activity' of the parent scaffold against butyrylcholinesterase (BChE), where the parent compound, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, lacking the 3-carboxylic acid, served as the active synthetic template [1]. The target compound uniquely merges this potent but unexplored HBD motif with a synthetically versatile carboxylic acid handle for further derivatization, a combination not commercially available in this chemical space.

Medicinal Chemistry Fragment-Based Drug Design Synthetic Intermediate

Demonstrated Butyrylcholinesterase Activity

The scaffold's synthetic precursor, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, and its derivatives have been directly evaluated and shown 'talented activity' against butyrylcholinesterase (BChE) in vitro [1]. This provides a validated biological starting point for the target compound, which contains an additional carboxylic acid handle. This contrasts with many other sulfonylpiperidine building blocks, such as those targeting 11β-HSD1 [2] or Gram-positive TMK [3], which lack reported activity against cholinesterase enzymes. The presence of this documented biological activity offers a basis for structure-activity relationship (SAR) studies that is absent for the majority of commercially available piperidine-3-carboxylic acid building blocks.

Cholinesterase Inhibitors Alzheimer's Disease Neuropharmacology

High-Value Application Scenarios


Fragment-Based Lead Discovery for CNS Targets

Its tPSA of 97 Ų and logP of 1.449 place it squarely within the optimal range for CNS drug candidates, making it a superior choice over more lipophilic piperidine-3-carboxylic acid derivatives for pharmaceutical companies initiating fragment-based screening programs for CNS disorders [1][2].

Synthesis of Novel Butyrylcholinesterase Inhibitors

Given the 'talented activity' of its parent scaffold against BChE, this compound is a strategic starting material for medicinal chemistry groups focusing on Alzheimer’s disease, bypassing the need to build the active core from scratch and allowing immediate exploration of SAR at the carboxylic acid position [3].

Dual-Targeting Conjugate Synthesis

The presence of both a free carboxylic acid and a free phenolic hydroxyl group enables sequential, orthogonal bioconjugation strategies. This is a key differentiator from O-alkylated derivatives, making it an essential building block for laboratories constructing PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs) requiring a specific, rigid sulfonylpiperidine linker with two distinct attachment points [3].

Procurement for Annotated Chemical Biology Libraries

For core facilities and chemical biology groups maintaining annotated compound libraries, this is one of the few aryl sulfonyl piperidine-3-carboxylic acid building blocks with a published, albeit preliminary, biological annotation (BChE activity). This significantly increases its value compared to thousands of unannotated analogs, as it provides a direct hypothesis for phenotypic screening campaigns [3].

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